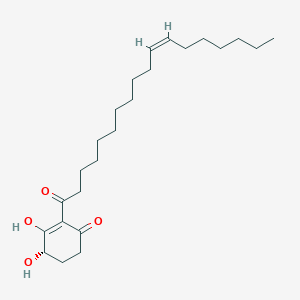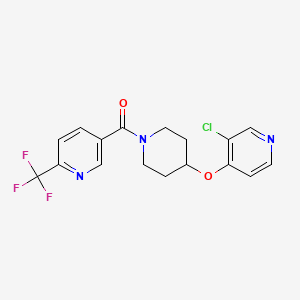
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone, is a unique organic molecule primarily characterized by its combination of pyridine, piperidine, and ketone groups, which play critical roles in its chemical reactivity and potential applications. The presence of chloro and trifluoromethyl substituents significantly impacts its chemical properties, making it an interesting subject of study in various fields.
Applications De Recherche Scientifique
The compound has diverse applications across various scientific disciplines:
Chemistry: : Utilized as a synthetic intermediate in organic synthesis for complex molecule construction.
Biology: : Investigated for its potential as a bioactive molecule with antifungal or antibacterial properties.
Medicine: : Explored for its pharmacological activities, including potential as a precursor for drug development targeting specific molecular pathways.
Industry: : Used in the development of advanced materials with specific chemical resistance and stability properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Formation of 3-Chloropyridin-4-ol: : A crucial starting material, 3-chloropyridin-4-ol, can be synthesized via chlorination of pyridine derivatives.
Etherification: : Reacting 3-chloropyridin-4-ol with piperidin-1-yl groups under specific conditions to yield (3-chloropyridin-4-yl)oxy piperidine.
Ketone Formation: : Introducing the trifluoromethyl ketone group via a reaction between pyridine derivatives and trifluoromethyl sources.
Industrial Production Methods: The production involves large-scale synthesis, focusing on optimizing yields and minimizing by-products. This typically uses high-throughput techniques, continuous flow reactors, and stringent purification processes like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.
Reduction: : Reduction of the ketone group to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: : Halogen substitutions on the chloro and trifluoromethyl groups using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halide salts, nucleophiles like amines or alkoxides.
Major Products:
Oxidation: : N-oxides and related oxidized derivatives.
Reduction: : Corresponding alcohols.
Substitution: : Diverse substituted derivatives depending on the nucleophile or electrophile.
Mécanisme D'action
The compound's mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and trifluoromethyl groups significantly influence its binding affinity and specificity, often enhancing its activity through improved molecular interactions.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structural motifs, this compound is unique due to the simultaneous presence of chloro and trifluoromethyl groups:
Similar Compounds
(3-Chloropyridin-4-yloxy)-substituted analogs.
Trifluoromethyl-substituted pyridine derivatives.
Uniqueness
Hope that meets your needs! Anything else you want to know about it?
Propriétés
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O2/c18-13-10-22-6-3-14(13)26-12-4-7-24(8-5-12)16(25)11-1-2-15(23-9-11)17(19,20)21/h1-3,6,9-10,12H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSOIZWNRWJJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine](/img/structure/B2767499.png)
![methyl 2-{1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2767500.png)
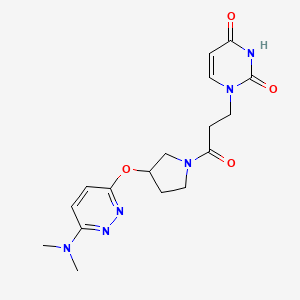
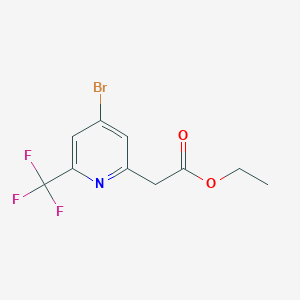
![2-[[(Z)-2-Cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2767504.png)
![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2767505.png)
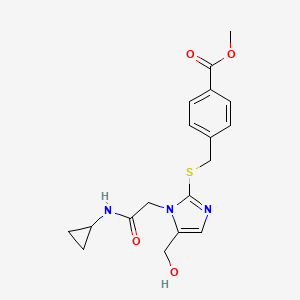
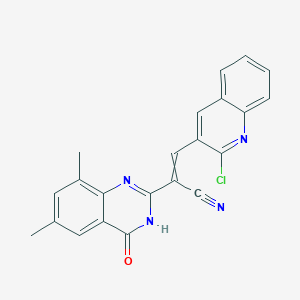
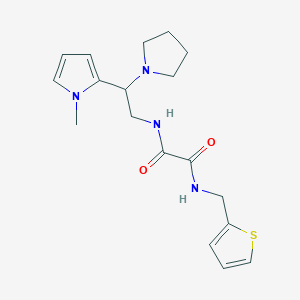
![3-methyl-2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2767513.png)
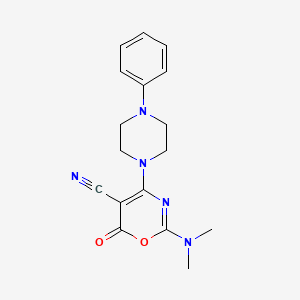
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2767519.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2767520.png)
